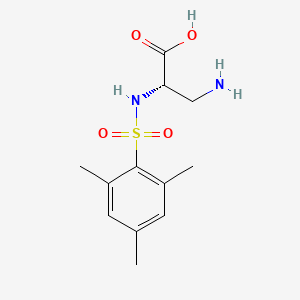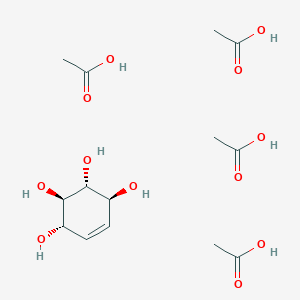
acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol is a compound with a unique structure that combines the properties of acetic acid and a cyclohexene ring with multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol typically involves the use of cyclohexene as a starting material. The hydroxyl groups are introduced through a series of oxidation reactions. One common method involves the use of osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) to achieve dihydroxylation and cleavage of the double bond, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexane-1,2,3,4-tetraone, while reduction can produce cyclohexane-1,2,3,4-tetrol.
科学研究应用
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl groups.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Cyclohexane-1,2,3,4-tetrol: Lacks the acetic acid moiety but has similar hydroxyl group arrangement.
Cyclohexene-1,2,3,4-tetrol: Similar structure but without the acetic acid component.
Acetic acid;cyclohexane-1,2,3,4-tetrol: Similar but with a saturated cyclohexane ring.
Uniqueness
Acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol is unique due to the presence of both acetic acid and a cyclohexene ring with multiple hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
189389-04-6 |
|---|---|
分子式 |
C14H26O12 |
分子量 |
386.35 g/mol |
IUPAC 名称 |
acetic acid;(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H10O4.4C2H4O2/c7-3-1-2-4(8)6(10)5(3)9;4*1-2(3)4/h1-10H;4*1H3,(H,3,4)/t3-,4-,5+,6+;;;;/m0..../s1 |
InChI 键 |
PFBIFYGTDMTYEJ-ZRRPIIKPSA-N |
手性 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=CC(C(C(C1O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
![N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine](/img/structure/B12564372.png)
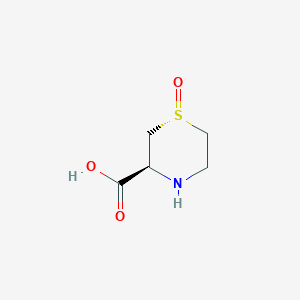
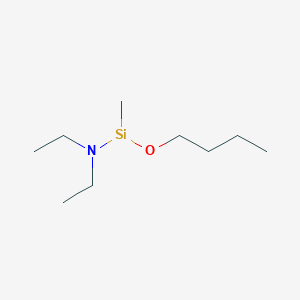
![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
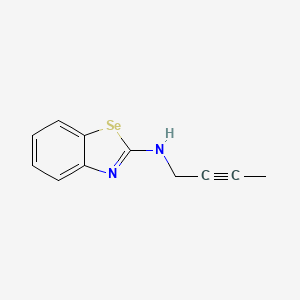
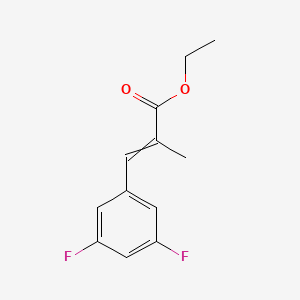
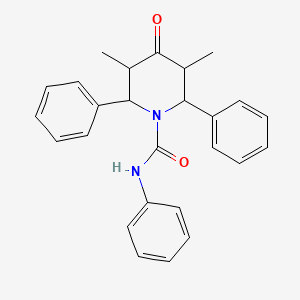
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)
